5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and a 4-fluorophenyl group attached to the thiazole ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired thiazolopyrimidine structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and may require the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolopyrimidines .
Scientific Research Applications
5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular functions . This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share structural similarities and exhibit comparable biological activities.
Thiazole Derivatives: Compounds such as thiazole-4-carboxamide and thiazole-2-amine are structurally related and have similar chemical properties.
Uniqueness
What sets 5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine apart is its unique combination of a thiazole and pyrimidine ring fused together, along with the presence of a fluorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H17FN2O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17FN2O3S/c1-4-23-16(22)13-9(2)19-17-20(15(21)10(3)24-17)14(13)11-5-7-12(18)8-6-11/h5-8,10,14H,4H2,1-3H3 |
InChI Key |
WSMUNHHLLGOZAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.